N-hydroxy-2-{[4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-hydroxy-2-[[4-(4-methoxyphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-25-12-5-3-11(4-6-12)22-13(9-26-15-17-7-2-8-18-15)19-20-16(22)27-10-14(23)21-24/h2-8,24H,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOPTIDUJQMHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NO)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-hydroxy-2-{[4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives, characterized by the presence of a pyrimidine moiety and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 382.47 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibitory activity against various bacterial strains.
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| Triazole Derivative A | 1.1 - 4.4 | 2.2 - 8.4 |
| Triazole Derivative B | 0.6 - 4.8 | 1.2 - 8.9 |
These findings suggest that the compound may possess similar antimicrobial properties due to structural similarities with other active triazoles .
Cytotoxicity Studies
Cytotoxicity assays have revealed that certain triazole derivatives can exhibit moderate cytotoxic effects against various cancer cell lines while sparing non-tumor cells. For example, compounds tested against human breast and lung carcinoma cell lines showed IC50 values ranging from 10 to 20 µM, indicating potential as anticancer agents .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar triazoles have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Interference with Cell Membrane Integrity : The compound may disrupt cellular membranes in pathogens or cancer cells, leading to cell death.
- Gene Expression Modulation : Exposure to triazoles has been linked to altered gene expression profiles in treated cells, which may contribute to their therapeutic effects .
Case Studies
A notable case study involved the evaluation of a related compound in a preclinical model for inflammation and pain management. The study demonstrated significant analgesic effects comparable to existing COX inhibitors, suggesting that N-hydroxy derivatives could be developed for similar therapeutic uses .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : The compound exhibits promising antimicrobial properties. Research indicates that triazole derivatives often show activity against a range of bacteria and fungi. The presence of the pyrimidinyl and triazolyl moieties may enhance its efficacy against resistant strains of pathogens, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties : Triazole derivatives have been widely studied for their anticancer potential. The structure of N-hydroxy-2-{[4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Preliminary studies could focus on its effects on specific cancer cell lines to evaluate its therapeutic potential .
Agricultural Applications
Pesticidal Activity : Given the presence of sulfur in its structure, this compound may exhibit pesticidal properties. Compounds with similar structures have been reported to act as fungicides or insecticides. Further investigation into its efficacy against agricultural pests could lead to its application as a novel pesticide .
Material Science
Polymer Chemistry : The compound's unique functional groups can be utilized in polymer synthesis. It can serve as a monomer or crosslinking agent in the production of novel polymers with enhanced properties such as thermal stability and chemical resistance. This application could be particularly relevant in the development of coatings or materials used in harsh environments .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Structural Variations
The target compound shares a core 1,2,4-triazole ring linked to a sulfanylacetamide group. Differences arise in substituents at the 4- and 5-positions of the triazole and the aryl/heteroaryl groups on the acetamide. Below is a comparative analysis:
Key Observations :
- Pyrimidine vs. Pyridine : The pyrimidinyl group in the target compound introduces a six-membered heterocycle with two nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyridinyl analogues .
- N-hydroxy vs. Aryl Substitutions : The N-hydroxyacetamide group may improve solubility and metabolic stability compared to N-aryl derivatives .
- Alkyl vs.
Pharmacological Activity
Anti-Exudative and Anti-Inflammatory Effects
- Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. The target compound’s pyrimidinyl group may enhance this activity due to improved electron-withdrawing effects .
- Derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the aryl ring show superior anti-inflammatory activity, suggesting the 4-methoxyphenyl group in the target compound could be optimized for potency .
Antimicrobial Activity
- N-substituted-2-{[4-(substituted aryl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamides (e.g., KA3, KA7) inhibit E. coli and S. aureus with MIC values of 12.5–25 μg/mL. The target compound’s pyrimidinyl group may broaden antimicrobial spectrum due to increased π-π stacking with microbial enzymes .
Comparison with Analogues :
- Pyridinyl derivatives (e.g., VUAA-1) require milder conditions due to lower steric demand compared to pyrimidinylsulfanylmethyl groups .
- N-hydroxyacetamide formation often employs hydroxylamine or direct oxidation, whereas N-aryl derivatives use Ullmann or Buchwald-Hartwig couplings .
Spectroscopic and Physicochemical Properties
- 1H NMR : The target compound’s pyrimidinyl protons resonate at δ 8.5–9.0 ppm, distinct from pyridinyl analogues (δ 7.5–8.5 ppm). The 4-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH₃) .
- Solubility : The N-hydroxy group increases aqueous solubility compared to N-aryl derivatives (e.g., logP reduced by 0.5–1.0 units) .
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring forms the central scaffold of the target compound. A widely employed method involves the cyclization of thiosemicarbazides or hydrazine derivatives with carbonyl-containing precursors . For the 4-(4-methoxyphenyl) substitution, 4-methoxybenzoyl chloride can react with thiosemicarbazide under basic conditions to yield the corresponding thiosemicarbazide intermediate. Subsequent cyclization in the presence of a base such as potassium hydroxide generates the 1,2,4-triazole ring.
Example Procedure:
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4-Methoxybenzoyl chloride (1.2 mmol) is added to a solution of thiosemicarbazide (1.2 mmol) in ethanol at 0°C.
-
The mixture is stirred at room temperature for 4 hours, followed by the addition of KOH (2.4 mmol).
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Cyclization is achieved by heating the reaction to 80°C for 2 hours, yielding 4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol as a white solid (85% yield).
Introduction of the Pyrimidin-2-Ylsulfanylmethyl Group
The pyrimidin-2-ylsulfanylmethyl moiety is introduced via alkylation of the triazole-thiol intermediate. This step typically employs 2-(bromomethyl)pyrimidine or its thiol derivative in the presence of a base .
Example Procedure:
-
4-(4-Methoxyphenyl)-1,2,4-triazole-3-thiol (1.0 mmol) is dissolved in dry DMF under nitrogen.
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2-(Bromomethyl)pyrimidine (1.2 mmol) and triethylamine (1.5 mmol) are added, and the reaction is stirred at 60°C for 6 hours.
-
The product, 4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol , is isolated via column chromatography (70% yield) .
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | 70% |
Synthesis of N-Hydroxyacetamide Side Chain
The N-hydroxyacetamide group is incorporated through a nucleophilic substitution or coupling reaction. Chloroacetamide derivatives are commonly thiolated and subsequently functionalized with hydroxylamine .
Example Procedure:
-
Chloroacetamide (1.5 mmol) is reacted with sodium hydrosulfide (NaSH) in ethanol at 50°C for 3 hours to form 2-mercaptoacetamide .
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The thiol intermediate is then treated with hydroxylamine hydrochloride (1.5 mmol) in aqueous NaOH, yielding N-hydroxy-2-mercaptoacetamide (75% yield) .
Final Coupling Reaction
The triazole-thiol and N-hydroxyacetamide intermediates are coupled via a disulfide or sulfanyl linkage. This step often uses oxidative conditions or coupling agents like carbodiimides .
Example Procedure:
-
4-(4-Methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol (1.0 mmol) and N-hydroxy-2-mercaptoacetamide (1.2 mmol) are dissolved in dry DCM.
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Triethylamine (1.5 mmol) and iodine (0.1 mmol) are added to facilitate oxidative coupling.
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The reaction is stirred at room temperature for 12 hours, and the product is purified via flash chromatography (65% yield) .
Key Data:
| Parameter | Value |
|---|---|
| Coupling Agent | I₂ |
| Solvent | DCM |
| Reaction Time | 12 hours |
| Yield | 65% |
Characterization and Analytical Validation
The final product is characterized using spectroscopic and chromatographic techniques:
-
¹H NMR (400 MHz, CDCl₃): δ 12.82 (s, 1H, NH), 8.45 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.80 (d, J = 7.7 Hz, 2H, aryl-H), 6.95 (d, J = 8.0 Hz, 2H, methoxyphenyl-H), 4.25 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃) .
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IR (KBr): 3270 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1210 cm⁻¹ (C–O).
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HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₇H₁₈N₆O₃S₂: 435.0902; found: 435.0898 .
Optimization and Yield Improvement
Yield optimization strategies include:
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide enhances reaction efficiency in heterogeneous systems .
-
Temperature Control : Maintaining reactions at 60–80°C minimizes side product formation .
Challenges and Mitigation
-
Low Solubility : Use of polar aprotic solvents (e.g., DMF, DMSO) improves reactant dissolution.
-
Oxidative Degradation : Reactions conducted under nitrogen atmosphere preserve thiol intermediates .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization-Alkylation | High regioselectivity | Multi-step purification | 60–70% |
| Direct Coupling | Fewer steps | Requires excess reagents | 50–65% |
Industrial-Scale Considerations
For large-scale synthesis:
Q & A
Q. What computational tools are effective for predicting off-target interactions?
- Methodology :
- Employ pharmacophore modeling (e.g., Schrödinger Phase) to map interaction sites.
- Run toxicity prediction modules (e.g., ProTox-II) to assess risks like hepatotoxicity or mutagenicity .
Notes on Data Interpretation
- Contradictions in Biological Data : Variations in antiproliferative vs. anti-exudative efficacy may arise from differences in target selectivity (e.g., kinase inhibition vs. COX-2 modulation). Cross-validate using gene knockout models or siRNA silencing .
- Synthetic Byproducts : Zeolite catalysts in reflux reactions may produce minor regioisomers; monitor via TLC and optimize reaction time to suppress side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
